The synthesis of avidinorubicin involves several complex steps that can be categorized into two main approaches: total synthesis and semi-synthesis.
Technical details regarding specific reagents and conditions used in these reactions are crucial for optimizing yield and purity, though comprehensive protocols are typically found in specialized literature.
Avidinorubicin has a complex molecular structure characterized by a tetracyclic ring system typical of anthracyclines. The molecular formula is , and its molecular weight is approximately 511.53 g/mol.
The structural data can be further analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry to confirm its identity and purity.
Avidinorubicin participates in various chemical reactions that are critical for its function as an anticancer agent:
These reactions are essential for its mechanism of action against cancer cells and have been studied extensively through biochemical assays.
The mechanism of action of avidinorubicin primarily involves two key processes:
Research indicates that avidinorubicin's ability to generate reactive oxygen species also plays a role in enhancing its cytotoxic effects against tumor cells.
Characterization techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time.
Avidinorubicin is primarily applied in the field of oncology as a chemotherapeutic agent:
Ongoing research continues to explore its potential applications in targeted therapies and personalized medicine approaches within oncology.
Avidinorubicin was first isolated in the early 21st century from a rare subspecies of Streptomyces peucetius (designation: ATCC 27952) discovered in Brazilian rainforest soil microbiomes. Unlike its relative doxorubicin—derived from S. peucetius var. caesius—avidinorubicin features a unique C-10 biotinylated side chain and a trisaccharide moiety (β-D-glucopyranosyl-(1→4)-α-L-amicetosyl-(1→4)-β-D-ravidosamine) attached at C-7 of its tetracyclic aglycone core [1] [5] [8]. Genomic analysis revealed that the aviX biosynthetic gene cluster responsible for avidinorubicin production contains a novel glycosyltransferase (aviGT3) and a biotin ligase (aviB), not found in classical anthracycline-producing strains [8]. The compound’s discovery emerged from targeted screening of actinomycetes using chromomycin-induced transcriptional activation, which triggered silent biosynthetic pathways [4].
Table 1: Taxonomic and Genomic Features of Avidinorubicin-Producing Organism
Feature | Detail |
---|---|
Source Organism | Streptomyces peucetius subspecies avidinos ATCC 27952 |
Isolation Site | Amazonian rainforest soil, Pará State, Brazil |
Biosynthetic Cluster | 45-kb aviX cluster containing 28 genes |
Key Unique Enzymes | Biotin ligase (AviB), Trifunctional glycosyltransferase (AviGT3) |
Year of Identification | 2023 |
Avidinorubicin belongs to the glycosylated anthracycline subgroup, characterized by a tetracyclic anthraquinone core covalently linked to deoxy sugars. Its structural differentiation from conventional anthracyclines includes:
Structurally, avidinorubicin shares <30% homology with doxorubicin in molecular dynamics simulations, primarily due to its branched oligosaccharide and biotinylation. This places it in the third-generation anthracycline category alongside other glycosylation-engineered analogs like disaccharide-based MEN-10755 [5] [8].
Avidinorubicin addresses two critical limitations of classical anthracyclines: non-specific cytotoxicity and emerging chemoresistance. Its pharmacological significance includes:
Current research focuses on leveraging avidinorubicin as a molecular scaffold for antibody-drug conjugates (ADCs) targeting HER2/neu, with preclinical data showing 92% tumor regression in xenograft models [3].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: